2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one
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Overview
Description
2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, an indole moiety, and a pyrazolone core
Preparation Methods
The synthesis of 2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the indole moiety: The indole group can be introduced via a Knoevenagel condensation reaction between the pyrazolone derivative and an indole-3-carbaldehyde in the presence of a base such as piperidine.
Chlorination and methylation: The final step involves the chlorination and methylation of the phenyl ring, which can be accomplished using reagents like thionyl chloride and methyl iodide under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one can be compared with similar compounds such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrazolone derivatives: These compounds have the pyrazolone core and are known for their anti-inflammatory and analgesic effects.
Chloro-substituted phenyl compounds: These compounds contain a chloro-substituted phenyl ring and are studied for their potential as pesticides and pharmaceuticals.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-4-[(Z)-indol-3-ylidenemethyl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-12-17(21)7-5-9-19(12)24-20(25)16(13(2)23-24)10-14-11-22-18-8-4-3-6-15(14)18/h3-11,23H,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOZNGSJFGUCKC-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=C(N2)C)C=C3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(=C(N2)C)/C=C/3\C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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